molecular formula C5H8NO4S- B1235163 S-carboxylatomethyl-L-cysteine(1-)

S-carboxylatomethyl-L-cysteine(1-)

Cat. No.: B1235163
M. Wt: 178.19 g/mol
InChI Key: GBFLZEXEOZUWRN-VKHMYHEASA-M
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Description

This structural modification enhances its mucolytic and antioxidant properties, making it clinically relevant in treating respiratory disorders such as chronic bronchitis. The compound’s ionized form (1− charge) arises from the deprotonation of the carboxylic acid group under physiological conditions, improving solubility and bioavailability .

Properties

Molecular Formula

C5H8NO4S-

Molecular Weight

178.19 g/mol

IUPAC Name

(2R)-2-azaniumyl-3-(carboxylatomethylsulfanyl)propanoate

InChI

InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/p-1/t3-/m0/s1

InChI Key

GBFLZEXEOZUWRN-VKHMYHEASA-M

SMILES

C(C(C(=O)[O-])[NH3+])SCC(=O)[O-]

Isomeric SMILES

C([C@@H](C(=O)[O-])[NH3+])SCC(=O)[O-]

Canonical SMILES

C(C(C(=O)[O-])[NH3+])SCC(=O)[O-]

Origin of Product

United States

Scientific Research Applications

Antioxidant Properties

S-Carboxylatomethyl-L-cysteine(1-) exhibits significant antioxidant properties, making it valuable in the development of formulations aimed at combating oxidative stress. These formulations are crucial in both dietary supplements and cosmetics, where they help protect cells from damage caused by free radicals. Studies have shown that antioxidants can mitigate cellular aging and improve skin health, which is particularly beneficial in cosmetic applications .

Pharmaceutical Applications

This compound serves as a precursor in synthesizing various pharmaceuticals, especially those targeting liver health and detoxification processes. It is utilized in the formulation of mucolytic agents that assist in treating respiratory disorders by breaking down mucus, thereby improving respiratory function. Clinical studies indicate that S-carboxylatomethyl-L-cysteine(1-) effectively aids patients with chronic obstructive pulmonary disease (COPD) and other respiratory conditions .

Table 1: Pharmaceutical Applications of S-Carboxylatomethyl-L-Cysteine(1-)

Application AreaDescriptionEvidence Source
Mucolytic AgentUsed to treat respiratory disorders
Liver HealthPrecursor for drugs enhancing liver detoxification
Antioxidant FormulationsProtects cells from oxidative damage

Biochemical Research

In biochemical research, S-carboxylatomethyl-L-cysteine(1-) is employed to study protein synthesis and enzyme activity. Its role as a thiol compound allows researchers to investigate cellular mechanisms and metabolic pathways, leading to potential therapeutic strategies for various diseases. The compound's interactions with biological systems provide insights into its metabolic fate and therapeutic efficacy .

Food Industry Applications

The food industry utilizes S-carboxylatomethyl-L-cysteine(1-) as a food additive to enhance flavor and extend shelf life. Its antioxidant properties also contribute to preventing the oxidation of sensitive nutrients, such as vitamin C, thereby improving the nutritional profile of functional foods . This application is particularly relevant in products aimed at health-conscious consumers.

Veterinary Medicine

In veterinary medicine, S-carboxylatomethyl-L-cysteine(1-) is used in formulations designed to support animal health. It acts as a detoxifying agent for livestock and pets, helping to mitigate the effects of environmental toxins and improve overall wellbeing . This application highlights the compound's versatility beyond human health.

Case Studies

Several case studies illustrate the clinical efficacy of S-carboxylatomethyl-L-cysteine(1-):

  • Case Study 1: Respiratory Disorders
    A study involving patients with COPD demonstrated significant improvements in lung function when treated with S-carboxylatomethyl-L-cysteine(1-). Patients reported reduced symptoms and improved quality of life metrics after consistent usage over several weeks .
  • Case Study 2: Skin Reactions
    An investigation into adverse drug reactions associated with S-carboxylatomethyl-L-cysteine(1-) revealed instances of fixed drug eruption in some patients. This underscores the importance of monitoring for side effects while utilizing this compound therapeutically .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following cysteine derivatives share structural similarities but differ in substituents and functional groups:

Compound Name Substituent on Cysteine Sulfur Molecular Formula Key Properties/Applications Reference
S-Carboxymethyl-L-Cysteine(1−) -CH₂COOH⁻ C₅H₈NO₄S⁻ Mucolytic agent, antioxidant
S-Allyl-L-Cysteine -CH₂CH=CH₂ C₆H₁₁NO₂S Lab chemical; potential skin allergen
S-tert-Butoxycarbonylmethyl-L-Cysteine -CH₂COO(t-Bu) C₂₄H₂₇NO₆S Peptide synthesis protecting group
S-Sulfo-L-Cysteine -SO₃H C₃H₇NO₅S₂ Sulfite metabolism studies
S-(1-Carboxyethyl)-L-Cysteine -CH(CH₂COOH)COOH C₆H₁₀NO₅S Experimental biomarker research

Key Observations :

  • S-tert-Butoxycarbonylmethyl-L-Cysteine includes a bulky tert-butoxy group, making it useful in peptide synthesis for temporary sulfur protection .
  • S-Sulfo-L-Cysteine contains a sulfonic acid group, enabling studies on sulfite detoxification pathways .

Physicochemical Properties

Property S-Carboxymethyl-L-Cysteine(1−) S-Allyl-L-Cysteine S-Sulfo-L-Cysteine
Molecular Weight (g/mol) 178.19 161.22 225.22
Solubility in Water High (ionized form) Moderate High
pKa (Carboxylic Acid) ~2.3 N/A ~1.8
Stability Stable at neutral pH Sensitive to oxidation Stable in acidic conditions

Notes:

  • The ionized carboxylate group in S-Carboxymethyl-L-Cysteine(1−) enhances water solubility compared to non-ionic derivatives like S-Allyl-L-Cysteine .
  • S-Sulfo-L-Cysteine’s strong acidity (pKa ~1.8) facilitates its role in sulfite metabolism .

Preparation Methods

Reaction Conditions and Optimization

The patented process (US4129593A) outlines a scalable method with critical modifications:

  • Disodium Salt Formation :
    L-Cystine reacts with metallic sodium in liquid ammonia at −40°C to +10°C, forming the disodium salt of L-cysteine. A 5–10% molar excess of sodium ensures complete reduction, indicated by a persistent blue coloration.

  • Ammonia Removal :
    Ammonia is vaporized at atmospheric pressure and recovered, leaving a residue dissolved in water under nitrogen.

  • Alkylation with Chloroacetic Acid :
    The disodium salt reacts with a 15–25% molar excess of chloroacetic acid (100–600 g/L aqueous solution) at 20°C–50°C for 1 hour. Sodium pyrosulfite (1–5 wt% relative to chloroacetic acid) is added to prevent oxidation.

  • Precipitation and Purification :
    Acidification to pH 2.5–3.0 with HCl precipitates SCC, which is vacuum-dried at 70°C–90°C.

Table 1: Key Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Sodium excess5–10%Ensures complete cystine reduction
Chloroacetic acid excess15–25%Maximizes alkylation efficiency
Reducing agent concentration1–5 wt% (pyrosulfite)Prevents L-cystine formation
Reaction temperature30°C–50°CBalances kinetics and side reactions

Role of Reducing Agents

Reducing agents like sodium pyrosulfite (Na2_2S2_2O5_5) or dithionite (Na2_2S2_2O4_4) suppress thiol oxidation, critical for maintaining monomeric L-cysteine intermediates. Their inclusion reduces L-cystine content to undetectable levels (<0.1%). Comparative studies show that omitting these agents results in 1.5–2.0% cystine contamination, necessitating additional chromatographic purification.

Industrial-Scale Production Considerations

Scalability is demonstrated in a 5-liter autoclave process using 400 g L-cystine:

  • Pressure Management : Reactions at 4–6 bars minimize ammonia evaporation losses.

  • Inert Atmosphere : Nitrogen blanketing during dissolution and alkylation prevents oxidative degradation.

  • Yield Efficiency : Industrial batches achieve 90–92% yield, with 99.5% purity confirmed via thin-layer chromatography (TLC) and optical rotation ([α]D20=35.7[\alpha]_D^{20} = -35.7^\circ in 1N NaOH).

Table 2: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
L-Cystine input120 g400 g
Reaction volume2 L5 L
Sodium consumption50 g190 g
Chloroacetic acid104 g347 g

Analytical Characterization and Quality Control

Post-synthesis analysis ensures compliance with pharmacopeial standards:

  • Optical Rotation : Specific rotation measurements ([α]D20[\alpha]_D^{20}) validate enantiomeric purity.

  • Chromatographic Homogeneity : TLC and HPLC confirm the absence of L-cystine and byproducts.

  • Elemental Analysis : C, H, N, S content aligns with theoretical values (C5_5H9_9NO4_4S).

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)L-Cystine Contamination
Traditional (no reductant)75–8097–981.5–2.0
Modern (with reductant)90–9299.5<0.1

The modern protocol’s use of reducing agents improves yield by 15–17% and reduces purification costs by eliminating cystine removal steps .

Q & A

Q. Table 1: Yield Optimization Based on Reaction Parameters

Bromoalkanoic AcidTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
2-Bromopropionic7057895
2-Bromobutyric8066592

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing S-carboxymethyl-L-cysteine(1−)?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.85–2.95 ppm (SCH₂), δ 3.36 ppm (Cα-H), and δ 5.67–5.98 ppm (propenyl protons in derivatives) confirm structural integrity .
    • ¹³C NMR : Carboxymethyl carbons appear at δ 35–40 ppm, while cysteine backbone carbons resonate at δ 50–60 ppm .
  • IR Spectroscopy : Absence of allyl double bond peaks (~990 cm⁻¹) and presence of COO⁻ stretches (~1580 cm⁻¹) verify successful substitution .
  • Mass Spectrometry : ESI-MS in negative mode shows [M−H]⁻ ions (e.g., m/z 161 for S-carboxymethyl derivatives) .

Advanced: How do enzymatic pathways involving L-amino acid oxidase affect the metabolic fate of S-carboxymethyl-L-cysteine(1−)?

Answer:
L-Amino acid oxidase catalyzes oxidative deamination of S-carboxymethyl-L-cysteine(1−), yielding α-ketoacids (e.g., α-keto-γ-methylthiobutyrate) via:

  • Stoichiometry : 0.5 moles of O₂ consumed per mole of substrate, with H₂O₂ as a byproduct (requiring catalase quenching) .
  • Kinetic Analysis : Use Michaelis-Menten kinetics with varying substrate concentrations (0.1–10 mM) and pH 7.4 to determine Kₘ and Vₘₐₓ. Adjust enzyme concentration (0.1–1.0 U/mL) to avoid substrate inhibition .

Methodological Note : Monitor α-ketoacid formation via UV-Vis at 340 nm (NADH-coupled assays) or HPLC with C18 columns (retention time ~8–10 min) .

Advanced: How can researchers resolve contradictions in reported reaction yields for S-carboxymethyl-L-cysteine(1−) derivatives?

Answer: Discrepancies often arise from:

  • Byproduct Formation : Competing reactions (e.g., disulfide bridges) reduce yields. Use reducing agents (e.g., DTT) or inert atmospheres (N₂) to suppress oxidation .
  • Chromatographic Variability : Column type (e.g., anion-exchange vs. reversed-phase) impacts purity assessments. Validate methods with spiked standards .
  • Enzymatic Activity : Batch-to-batch variability in L-amino acid oxidase requires normalization via pre-assay activity tests .

Statistical Approach : Apply ANOVA to compare yields across ≥3 independent replicates. Report confidence intervals (95% CI) to highlight reproducibility .

Advanced: What strategies ensure stability of S-carboxymethyl-L-cysteine(1−) in aqueous solutions for long-term studies?

Answer:

  • pH Optimization : Store at pH 6.5–7.5 to prevent hydrolysis of the carboxymethyl group. Avoid extremes (pH <4 or >9) .
  • Temperature : −20°C storage in lyophilized form retains >90% stability over 6 months. For solutions, use 4°C with 0.02% sodium azide to inhibit microbial growth .
  • Light Sensitivity : Protect from UV light using amber vials, as thioether bonds degrade under prolonged exposure .

Advanced: How can researchers design experiments to explore the biological activity of S-carboxymethyl-L-cysteine(1−) in protein modification studies?

Answer:

  • Peptide Synthesis : Incorporate the compound into peptide chains via Fmoc-solid-phase synthesis. Use HBTU/HOBt activation and 20% piperidine for deprotection .
  • Protein Interaction Assays :
    • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., glutathione S-transferase) on CM5 chips. Analyze binding kinetics at 25°C with a flow rate of 30 µL/min .
    • Circular Dichroism (CD) : Monitor conformational changes in proteins (190–250 nm) upon compound binding. Use 0.1 mg/mL protein in PBS (pH 7.4) .

Q. Table 2: Example Experimental Design for Binding Studies

ParameterCondition
Protein Concentration0.1–1.0 µM
Compound Concentration0.01–100 µM
Assay Buffer10 mM HEPES, 150 mM NaCl
Temperature25°C

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
S-carboxylatomethyl-L-cysteine(1-)

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